molecular formula C21H21N5O2S2 B2663178 N2,N6-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide CAS No. 476309-04-3

N2,N6-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide

Cat. No.: B2663178
CAS No.: 476309-04-3
M. Wt: 439.55
InChI Key: OECLETMHAWQYCH-UHFFFAOYSA-N
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Description

N2,N6-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide is a chemical compound that has garnered significant interest in scientific research due to its potential biological activities and diverse applications. This compound features a unique structure that combines pyridine and tetrahydrobenzo[d]thiazole moieties, which are known for their pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2,N6-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide typically involves the condensation of pyridine-2,6-dicarboxylic acid with 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives. A common method includes the use of coupling agents such as carbodiimides (e.g., DCC or EDC) to facilitate the formation of amide bonds under mild conditions .

Industrial Production Methods: For industrial-scale production, the process may be optimized to include continuous flow synthesis techniques, which enhance the efficiency and yield of the compound. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine and thiazole rings.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved often include signal transduction pathways critical for cell growth and survival, making it a valuable tool in cancer research .

Comparison with Similar Compounds

    4,5,6,7-Tetrahydrobenzo[d]thiazole derivatives: These compounds share the thiazole ring and exhibit similar biological activities.

    Pyridine-2,6-dicarboxamide derivatives: These compounds have the pyridine core and are used in similar applications.

Uniqueness: N2,N6-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide stands out due to its dual functional groups, which provide a broader range of interactions and applications compared to compounds with only one of these moieties.

Properties

IUPAC Name

2-N,6-N-bis(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S2/c27-18(25-20-23-12-6-1-3-10-16(12)29-20)14-8-5-9-15(22-14)19(28)26-21-24-13-7-2-4-11-17(13)30-21/h5,8-9H,1-4,6-7,10-11H2,(H,23,25,27)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECLETMHAWQYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=NC5=C(S4)CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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